molecular formula C8H18N2O3 B1313677 1-(2,2-Diethoxyethyl)-3-methylurea CAS No. 61224-27-9

1-(2,2-Diethoxyethyl)-3-methylurea

Cat. No.: B1313677
CAS No.: 61224-27-9
M. Wt: 190.24 g/mol
InChI Key: LYSNINURKGPALG-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-3-methylurea is an organic compound with the molecular formula C7H16N2O3 It is a derivative of urea, featuring a diethoxyethyl group and a methyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diethoxyethyl)-3-methylurea typically involves the reaction of 2,2-diethoxyethanamine with methyl isocyanate. The reaction is carried out in an organic solvent such as benzene or toluene, under reflux conditions. The general reaction scheme is as follows:

2,2-Diethoxyethanamine+Methyl isocyanateThis compound\text{2,2-Diethoxyethanamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} 2,2-Diethoxyethanamine+Methyl isocyanate→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The diethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-diethoxyethylurea, while reduction could produce N,N’-diethoxyethylamine.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-3-methylurea has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antitumor and antimicrobial activities.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethoxyethyl)-3-methylurea: Similar in structure but with methoxy groups instead of ethoxy groups.

    1-(2,2-Diethoxyethyl)urea: Lacks the methyl group on the urea moiety.

    N,N’-Diethoxyethylurea: Both nitrogen atoms are substituted with diethoxyethyl groups.

Uniqueness

1-(2,2-Diethoxyethyl)-3-methylurea is unique due to the presence of both diethoxyethyl and methyl groups, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-4-12-7(13-5-2)6-10-8(11)9-3/h7H,4-6H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSNINURKGPALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455780
Record name 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61224-27-9
Record name 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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